molecular formula C17H20N4O2 B2806777 N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)pyridine-3-carboxamide CAS No. 947913-09-9

N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)pyridine-3-carboxamide

Cat. No.: B2806777
CAS No.: 947913-09-9
M. Wt: 312.373
InChI Key: COJHXTIGQYFDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)pyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a phenyl group (a six-membered carbon ring), and a carbamoyl group (a functional group derived from carbamic acid). The presence of the dimethylamino group suggests that this compound could have some basic properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and phenyl rings suggests that the compound could have a planar structure. The carbamoyl group could introduce some polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyridine ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The carbamoyl group could be involved in reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamoyl group could make the compound soluble in polar solvents. The compound could also exhibit basic properties due to the presence of the dimethylamino group .

Scientific Research Applications

Ionic-bonded Photosensitive Polyimides

Soluble polyimides with pendant carboxyl groups were synthesized, involving a compound structurally related to the target chemical. These materials showed promise for negative-tone behavior in photosensitive applications due to their ability to form fine patterns upon UV irradiation, indicating their utility in the field of materials science and engineering (Fukushima, Oyama, & Tomoi, 2003).

Interaction with Thiosemicarbazone Derivatives

A study highlighted the reaction of a chloro[2-(dimethylaminomethyl)phenyl-C1]mercury(II) compound with thiosemicarbazone derivatives of pyridine-2-carboxamide, forming tetrahedral complexes. This interaction elucidates the compound's role in forming complexes with potential applications in medicinal chemistry and coordination chemistry (Abram et al., 2006).

Synthesis of Cytotoxic Heterocyclic Compounds

Another research avenue explored the utilization of propenone derivatives, structurally related to the target chemical, for synthesizing new cytotoxic heterocyclic compounds. These compounds showed promising growth inhibitory effects against cancer cell lines, highlighting the compound's relevance in the development of new antitumor agents (Mansour et al., 2020).

Antiviral Activity of Pyrazolo[3,4-d]-1,3,2-diazaphosphorins

Research on phosphorus-containing analogs of pyrazolo[3,4-d]pyrimidine derivatives, incorporating elements structurally akin to the target compound, demonstrated pronounced antiviral properties. This study underscores the potential of the compound in contributing to the development of new antiviral agents (Nilov et al., 1998).

Antibacterial and Antifungal Activities

Compounds structurally related to the target molecule exhibited antibacterial and antifungal activities, suggesting its utility in the synthesis of new antimicrobial agents. The study presents a foundation for further exploration into the antimicrobial potential of derivatives based on this chemical structure (Zhuravel et al., 2005).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s a drug or a drug candidate, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its current applications. If it’s a drug or a drug candidate, future research could focus on improving its efficacy, reducing its side effects, or finding new therapeutic applications .

Properties

IUPAC Name

N-[2-[2-(dimethylamino)ethylcarbamoyl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-21(2)11-10-19-17(23)14-7-3-4-8-15(14)20-16(22)13-6-5-9-18-12-13/h3-9,12H,10-11H2,1-2H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJHXTIGQYFDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.